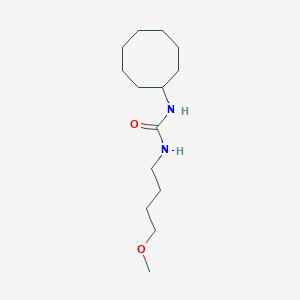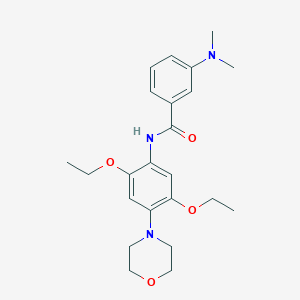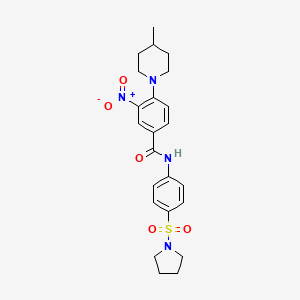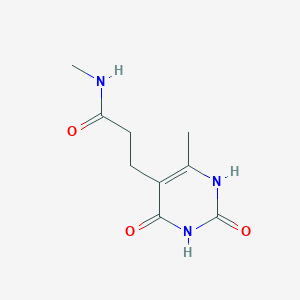
1-Cyclooctyl-3-(4-methoxybutyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclooctyl-3-(4-methoxybutyl)urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as CYC116, and it has been extensively studied for its potential use in cancer treatment. CYC116 has been shown to exhibit potent antitumor activity in preclinical studies, and it is currently being evaluated in clinical trials as a potential therapy for various types of cancer.
作用机制
CYC116 works by inhibiting the activity of Aurora kinase, which is a key regulator of cell division and growth. Aurora kinase is overexpressed in many types of cancer, and its activity is essential for the survival and proliferation of cancer cells. By inhibiting Aurora kinase, CYC116 can prevent cancer cells from dividing and growing, leading to their death. CYC116 has been shown to exhibit potent antitumor activity in preclinical studies, and it is currently being evaluated in clinical trials as a potential therapy for various types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of CYC116 are primarily related to its inhibition of Aurora kinase. Aurora kinase plays a critical role in cell division and growth, and its inhibition can lead to cell cycle arrest and apoptosis (programmed cell death). CYC116 has been shown to induce apoptosis in cancer cells, leading to their death. In addition, CYC116 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the advantages of using CYC116 in lab experiments is that it has been extensively studied and its synthesis method is well-established. In addition, CYC116 has been shown to exhibit potent antitumor activity in preclinical studies, making it a promising candidate for further evaluation. However, one of the limitations of using CYC116 in lab experiments is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
未来方向
There are several future directions for the study of CYC116. One potential direction is to evaluate its efficacy in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another potential direction is to investigate its potential use in the treatment of other types of cancer, such as pancreatic cancer and prostate cancer. In addition, further studies are needed to fully elucidate the mechanism of action of CYC116 and to identify biomarkers that can predict response to treatment. Overall, the study of CYC116 has the potential to lead to the development of new and effective therapies for cancer.
合成方法
The synthesis of CYC116 involves the reaction of cyclooctylamine with 4-methoxybutyl isocyanate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield 1-Cyclooctyl-3-(4-methoxybutyl)urea. The synthesis of CYC116 has been reported in several scientific publications, and it is considered to be a well-established method.
科学研究应用
CYC116 has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent antitumor activity in preclinical studies, and it is currently being evaluated in clinical trials as a potential therapy for various types of cancer, including breast cancer, lung cancer, and ovarian cancer. CYC116 works by inhibiting the activity of a protein called Aurora kinase, which plays a critical role in cell division and growth. By inhibiting Aurora kinase, CYC116 can prevent cancer cells from dividing and growing, leading to their death.
属性
IUPAC Name |
1-cyclooctyl-3-(4-methoxybutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-18-12-8-7-11-15-14(17)16-13-9-5-3-2-4-6-10-13/h13H,2-12H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWIMVZQDAIHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCNC(=O)NC1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclooctyl-3-(4-methoxybutyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[methyl(1-phenylethyl)amino]ethanone](/img/structure/B7681551.png)
![4-tert-butyl-2,6-dimethyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]benzenesulfonamide](/img/structure/B7681556.png)

![N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B7681574.png)
![2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide](/img/structure/B7681581.png)
![3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7681603.png)

![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7681617.png)
![2-(1,2-benzoxazol-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7681636.png)
![2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7681637.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7681642.png)

![N-cyclohexyl-2-[[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl]-N,3-dimethylbutanamide](/img/structure/B7681661.png)